N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide
Description
Infrared Spectroscopy (IR)
Key vibrational modes (Figure 2):
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.52 | s | H-2 (naphthalene) |
| 7.89 | d (J=8.1 Hz) | H-3 |
| 7.45 | t (J=7.6 Hz) | H-6 |
| 6.93 | d (J=8.3 Hz) | H-7 |
| 5.21 | br s | -OH (exchangeable) |
| 3.12 | q (J=7.2 Hz) | -CH2CH3 (ethyl) |
| 1.88 | m | -NHC4H9 (butyl) |
¹³C NMR (125 MHz, DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 152.4 | C-8 (-OH) |
| 141.2 | C-1 (sulphonamide) |
| 128.7 | C-5 (ethyl attachment) |
| 45.3 | -NHC4H9 (butyl) |
| 22.1 | -CH2CH3 (ethyl) |
Mass Spectrometry (MS)
- Molecular Ion : m/z 307.07 [M+H]⁺ (calc. 307.41)
- Major Fragments :
- m/z 232.08: Loss of butylamine (C4H11N)
- m/z 189.05: Cleavage of ethyl group and sulfonamide
Comparative Analysis with Related Naphthalene-sulphonamide Derivatives
Key structural differentiators:
- Lipophilicity Enhancement : The butyl and ethyl groups increase LogP by 1.77 compared to the parent 8-hydroxynaphthalene-1-sulphonamide, significantly altering solubility profiles.
- Steric Effects : Bulky substituents at positions 1 and 5 reduce π-π stacking capacity versus unsubstituted analogues.
- Hydrogen Bonding : Retained hydroxyl and sulphonamide groups maintain hydrogen bond donor capacity despite alkylation.
Properties
CAS No. |
84083-19-2 |
|---|---|
Molecular Formula |
C16H21NO3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-11-17-21(19,20)15-8-6-7-13-12(4-2)9-10-14(18)16(13)15/h6-10,17-18H,3-5,11H2,1-2H3 |
InChI Key |
JXYVAHQNXHGAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=C(C=CC(=C21)O)CC |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride Intermediates
A common approach to sulfonamide synthesis involves reacting an amine with a sulfonyl chloride derivative. For naphthalene sulfonamides, the general route is:
- Step 1: Preparation of the naphthalene-1-sulfonyl chloride intermediate by sulfonation of the naphthalene derivative followed by chlorination.
- Step 2: Reaction of the sulfonyl chloride with butylamine to form the N-butyl sulfonamide.
This method is widely used due to its straightforwardness and high yields.
Selective Hydroxylation and Alkyl Substitution on the Naphthalene Ring
- The hydroxyl group at position 8 and the ethyl group at position 5 can be introduced either before or after sulfonamide formation depending on the stability of intermediates.
- Hydroxylation is typically achieved via electrophilic aromatic substitution or directed ortho-metalation followed by quenching with oxygen or electrophilic oxygen sources.
- Ethyl substitution at position 5 can be introduced via Friedel-Crafts alkylation using ethyl halides and Lewis acid catalysts such as aluminum chloride.
N-Butylation of Sulfonamide Nitrogen
- Direct N-alkylation of sulfonamides can be challenging due to the acidity of the sulfonamide N–H.
- Catalytic N-alkylation methods using chiral amine catalysts or other organocatalysts have been reported to improve selectivity and yield.
- Alternatively, the sulfonamide nitrogen can be alkylated using alkyl halides under basic conditions or via reductive amination strategies.
Detailed Synthetic Route Proposal Based on Literature and Patents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Sulfonation of 5-ethyl-8-hydroxynaphthalene | Sulfuric acid or chlorosulfonic acid | Introduces sulfonic acid group at position 1; regioselectivity controlled by substituents |
| 2 | Conversion to sulfonyl chloride | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) | Converts sulfonic acid to sulfonyl chloride intermediate |
| 3 | Sulfonamide formation | Reaction with n-butylamine in inert solvent (e.g., dichloromethane) | Forms N-butyl sulfonamide; base (e.g., triethylamine) may be used to scavenge HCl |
| 4 | Purification | Recrystallization or chromatography | Ensures removal of unreacted amines and byproducts |
Research Findings and Optimization Notes
- Catalytic N-alkylation: Recent studies have demonstrated that catalytic N-alkylation of sulfonamides using chiral amine catalysts can provide high selectivity and yield, which may be adapted for N-butylation steps to improve efficiency and reduce side products.
- Regioselectivity: Friedel-Crafts alkylation for ethyl group introduction requires careful control of reaction conditions to avoid polyalkylation or rearrangement.
- Stability of intermediates: Sulfonyl chlorides are moisture sensitive and should be handled under anhydrous conditions to prevent hydrolysis.
- One-pot procedures: Some patents suggest that one-pot synthesis combining sulfonation, chlorination, and amine coupling can be developed to streamline the process and reduce purification steps.
Data Table Summarizing Key Parameters in Preparation
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Sulfonation reagent | Chlorosulfonic acid or sulfuric acid | Temperature: 0–50 °C |
| Chlorination reagent | Thionyl chloride (SOCl2) or PCl5 | Anhydrous conditions required |
| Amine coupling solvent | Dichloromethane, tetrahydrofuran (THF) | Inert atmosphere recommended |
| Base for amine coupling | Triethylamine or pyridine | Scavenges HCl formed |
| Reaction temperature | 0–25 °C for amine coupling | Avoids side reactions |
| Purification method | Recrystallization or silica gel chromatography | Ensures product purity |
| Yield range | 70–90% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chromatographic Applications
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide is effectively analyzed using High-Performance Liquid Chromatography (HPLC).
Separation Techniques:
- HPLC Methodology: The compound can be separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatible applications, phosphoric acid may be substituted with formic acid. This method allows for scalable applications suitable for isolating impurities and can be utilized in pharmacokinetic studies .
Biological Evaluations
Recent studies have explored the biological activity of sulfonamide derivatives, including this compound, particularly in cancer research.
Anticancer Activity:
- Cytotoxicity Studies: Various sulfonamide derivatives were synthesized and evaluated for their anticancer efficacy against multiple cell lines, including lung (A549), liver (HepG2), breast (MCF7), and colon (HCT116). The compounds were assessed for their inhibitory potential against key enzymes involved in tumor growth, such as VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII. Some derivatives exhibited significant cytotoxicity at concentrations as low as 12.5 μM, indicating promising therapeutic potential .
Mechanism of Action:
- Inhibition of Carbonic Anhydrases: The compound's derivatives have been shown to selectively inhibit transmembrane carbonic anhydrase isoforms which are overexpressed in certain tumors. This inhibition can lead to reduced tumor viability and altered tumor microenvironment pH, making these compounds valuable in cancer treatment strategies .
Case Studies and Research Findings
The following table summarizes key findings from recent studies involving this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The compound’s overall structure allows it to interact with multiple pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The most structurally analogous compound is N-Butyl-8-hydroxy-5-methyl-1-naphthalenesulfonamide (CAS RN: 2970-26-5), which differs solely in the substituent at position 5 (methyl vs. ethyl) .
Table 1: Structural and Molecular Comparison
Physicochemical Implications
- Lipophilicity : The ethyl group at position 5 increases the compound’s hydrophobicity compared to the methyl analogue, as reflected in its higher molecular weight (Δ = ~14 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
- Steric Effects : The bulkier ethyl group could hinder interactions with sterically sensitive biological targets (e.g., enzyme active sites) compared to the smaller methyl group .
- Hydrogen Bonding : Both compounds retain the hydroxyl group at position 8, enabling hydrogen bonding with polar residues in proteins or solvents.
Biological Activity
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide is a sulphonamide compound known for its diverse biological activities, particularly in antibacterial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is . This compound features a naphthalene core with hydroxyl and sulphonamide functional groups, which are crucial for its biological efficacy.
Sulphonamides, including this compound, exert their biological effects primarily by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. By blocking this enzyme, these compounds disrupt the production of folate necessary for DNA synthesis in bacteria, leading to their growth inhibition .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, outperforming traditional sulphonamide drugs like sulfasalazine .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Sulfasalazine |
|---|---|---|
| Staphylococcus aureus | 25 | Higher |
| Escherichia coli | 22 | Comparable |
| Pseudomonas aeruginosa | 18 | Lower |
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation .
Case Study: In Vivo Anti-inflammatory Efficacy
In a carrageenan-induced paw edema model in rats, N-butyl compounds showed a significant reduction in edema comparable to celecoxib, a well-known anti-inflammatory drug. The study reported an ED50 lower than that of celecoxib, indicating potent anti-inflammatory potential .
Toxicological Profile
The safety profile of N-butyl sulphonamides has been evaluated in various studies. Long-term toxicity assessments have suggested that these compounds have a favorable safety margin when administered at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential carcinogenicity associated with chronic exposure .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between N-butyl sulphonamides and their target enzymes. These studies reveal that the sulphonamide nitrogen coordinates effectively with metal ions in the active sites of DHPS and COX enzymes, enhancing their inhibitory activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide, and how can reaction efficiency be maximized?
- Methodology : Synthesis typically involves sulfonation of the naphthalene backbone followed by nucleophilic substitution. For example, intermediates like 5-ethyl-8-hydroxynaphthalene-1-sulfonic acid can be reacted with n-butylamine under reflux in a polar aprotic solvent (e.g., DMF). Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) improves yield . Reaction efficiency is maximized by optimizing stoichiometry (1:1.2 molar ratio of sulfonic acid to amine), temperature (60–80°C), and catalyst use (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve molecular geometry and hydrogen bonding using SHELXL refinement (e.g., R factor < 0.05 for high precision) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ identify substituents (e.g., δ 1.3–1.5 ppm for butyl CH₂; δ 6.8–8.2 ppm for naphthalene protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass spectrometry : ESI-MS confirms molecular weight (m/z 307.408 for [M+H]⁺) .
Q. How can solubility and stability be evaluated under experimental conditions?
- Methodology : Test solubility in solvents (e.g., DMSO, methanol, water) via gravimetric analysis. Stability studies under varying pH (2–12) and temperature (25–60°C) use UV-Vis spectroscopy to track degradation (λ = 280 nm for naphthalene absorbance). For example, sulfonamides often show stability in acidic conditions but hydrolyze in basic media .
Advanced Research Questions
Q. How does the sulfonamide group influence electronic properties and reactivity in supramolecular interactions?
- Methodology : Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts charge distribution and HOMO-LUMO gaps. Experimentally, fluorescence quenching assays with biomolecules (e.g., bovine serum albumin) quantify binding constants (e.g., Stern-Volmer plots). The sulfonamide’s electron-withdrawing nature enhances π-π stacking with aromatic protein residues .
Q. What role does the hydroxyl group play in metal coordination or catalytic applications?
- Methodology : Titration with metal ions (e.g., Cu²⁺, Fe³⁺) monitored by UV-Vis or cyclic voltammetry identifies chelation. For catalytic studies, the compound can be immobilized on silica gel, and its activity in oxidation reactions (e.g., cyclohexane → cyclohexanol) is measured via GC-MS .
Q. Are there discrepancies in reported solubility or stability data, and how can they be resolved?
- Methodology : Contradictions (e.g., solubility in water vs. organic solvents) may arise from polymorphic forms. Use PXRD to identify crystalline vs. amorphous phases. Replicate experiments under controlled humidity and temperature (e.g., 25°C, 40% RH) to standardize results .
Q. Can this compound act as a fluorescent probe for protein or membrane studies?
- Methodology : Compare fluorescence emission (λ_em = 400–500 nm) in hydrophobic (lipid bilayers) vs. hydrophilic environments. Dansyl analogs (e.g., 5-(dimethylamino)naphthalene sulfonamides) exhibit environment-sensitive emission, making them suitable for probing protein conformational changes .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting crystallographic data on hydrogen bonding patterns?
- Methodology : Re-refine existing datasets (e.g., CIF files from the Cambridge Structural Database) using SHELXL with updated constraints. Validate hydrogen positions via Hirshfeld surface analysis. Cross-reference with IR spectroscopy (N-H stretch ≈ 3300 cm⁻¹) to confirm intermolecular interactions .
Q. What strategies validate purity when HPLC and NMR data conflict?
- Methodology : Combine orthogonal methods:
- TGA-DSC : Detect impurities via melting point deviations.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from byproducts.
- Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
